6-Methoxypurine
Description
Significance of Purine (B94841) Derivatives in Biological Systems and Research
Purine derivatives are of paramount importance in numerous biological processes and are a cornerstone of biochemical and medical research. rsc.orgrsc.org
Role in DNA and RNA Structure and Function
The most well-known purine derivatives are adenine (B156593) and guanine (B1146940), which are essential building blocks of nucleic acids, DNA and RNA. wikipedia.orgontosight.ai Within the double helix of DNA, adenine pairs with the pyrimidine (B1678525) thymine, while guanine pairs with cytosine. wikipedia.org This specific pairing is fundamental to the storage and transmission of genetic information. In RNA, adenine pairs with uracil. wikipedia.org The sequence of these bases encodes the genetic instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses.
Involvement in Cellular Processes and Metabolism
Beyond their role in genetics, purine derivatives are central to cellular metabolism and signaling. nih.govfrontiersin.org They are integral components of energy-carrying molecules like adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), which power a vast array of cellular activities. frontiersin.orgmdpi.com Purine derivatives also form parts of essential coenzymes, such as NAD, FAD, and coenzyme A, which are critical for metabolic reactions. mdpi.comontosight.ai Furthermore, they can act as signaling molecules, both inside cells (e.g., cyclic AMP) and between them as neurotransmitters. frontiersin.orgmdpi.com The intricate pathways of purine metabolism, involving both the synthesis of new purines and the recycling of existing ones, are tightly regulated to meet the cell's needs. frontiersin.orgresearchgate.net
6-Methoxypurine as a Versatile Compound in Biochemical and Pharmaceutical Research
This compound serves as a valuable building block and research tool in the fields of biochemistry and pharmacology. chemimpex.com Its unique structure allows it to be used in the synthesis of more complex molecules, including various nucleoside and nucleotide analogs. chemimpex.comguidechem.com These synthetic derivatives are often created to study and interfere with biological processes, leading to the development of new therapeutic agents. ontosight.aichemimpex.com
Research has demonstrated that this compound and its derivatives possess a range of biological activities. For instance, certain this compound-containing compounds have shown potential as antiviral and anticancer agents. chemimpex.com They can act as nucleoside analogs, interfering with the DNA synthesis of cancer cells and potentially inducing apoptosis. In some contexts, this compound can be metabolized by cells, influencing purine biosynthesis pathways. asm.org For example, it has been observed to stimulate the accumulation of purine precursor derivatives in certain bacteria. asm.org The compound's ability to be chemically modified and incorporated into larger molecules makes it a versatile platform for drug discovery and for probing the mechanisms of enzymes and cellular pathways. rsc.orgchemimpex.com
A notable derivative, 2-amino-6-methoxypurine (B23567) arabinoside, has been investigated as a water-soluble prodrug for an anti-leukemic agent, highlighting the pharmaceutical potential of modifying the this compound scaffold. nih.gov Another derivative, this compound riboside, is utilized as a biochemical reagent in the synthesis of nucleoside analogues and in the development of antiviral drugs. guidechem.com
Interactive Data Table: Properties of this compound and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area | Reference |
| This compound | C6H6N4O | 150.14 | Precursor for antiviral and anticancer agents | chemimpex.com |
| This compound Riboside | C11H14N4O5 | 282.25 | Nucleoside analogue synthesis, antiviral drug development | guidechem.comchemicalbook.com |
| 2-Amino-6-methoxypurine arabinoside | C10H14N5O4+ | Not specified | T-cell malignancies | nih.gov |
| 6-Methylpurine (B14201) Riboside | C11H14N4O4 | 266.25 | Biomarker for cancer, adenosine receptor studies | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOILPRCCOREWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148041 | |
| Record name | 6-Methoxypurine | |
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Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-89-1 | |
| Record name | 6-Methoxy-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-89-1 | |
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| Record name | 6-Methoxypurine | |
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| Record name | 6-Methoxypurine | |
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| Record name | 6-Methoxypurine | |
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| Record name | 6-methoxypurine | |
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Ii. Advanced Synthetic Methodologies for 6 Methoxypurine and Its Derivatives
Chemical Synthesis Approaches for 6-Methoxypurine
The chemical synthesis of this compound is a fundamental process in medicinal chemistry, providing a key intermediate for the development of various therapeutic agents. The primary and most common method involves the nucleophilic substitution of a halogenated purine (B94841) precursor.
Synthesis from 6-Chloropurine (B14466) and Sodium Methoxide (B1231860)
The synthesis of this compound is efficiently achieved through the reaction of 6-chloropurine with sodium methoxide. nih.govbunri-u.ac.jpcdnsciencepub.com This reaction is a classic example of nucleophilic aromatic substitution, where the methoxide ion (CH₃O⁻), a potent nucleophile, displaces the chloride ion at the C6 position of the purine ring. The reaction is typically carried out in methanol (B129727), which serves as both the solvent and a source for the methoxide reactant when sodium metal is added. nih.govbunri-u.ac.jpuio.no
The general reaction is as follows:
6-Chloropurine + Sodium Methoxide → this compound + Sodium Chloride
This method is widely adopted due to its high efficiency and the ready availability of the starting materials. bunri-u.ac.jp
Considerations for Reaction Conditions and Yield Optimization
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that influence the outcome of the synthesis include temperature, reaction time, and the concentration of reactants.
For instance, the conversion of 6-chloropurine to this compound can be achieved with a high yield of 93% by reacting it with sodium methoxide in methanol for 30 minutes at room temperature. cdnsciencepub.com In another documented procedure, refluxing 2-amino-6-chloropurine (B14584) with sodium methoxide in methanol for two days at 80°C resulted in a 97% yield of 2-amino-6-methoxypurine (B23567). bunri-u.ac.jp Interestingly, treating 6-chloropurine with sodium hydroxide (B78521) in a methanol-water mixture at room temperature for 15 minutes also produces this compound; however, conducting this same reaction at reflux temperature leads to the formation of the hypoxanthine (B114508) derivative. cdnsciencepub.com
Increasing the reaction time and the molar ratio of the base, such as potassium carbonate in related purine alkylations, can favor the formation of dimeric side products. mdpi.com Therefore, careful control over these parameters is essential. Microwave-assisted synthesis has also been explored as a method for rapid reaction optimization, offering shorter reaction times. nih.gov
| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 6-Chloropurine | Sodium Methoxide | Methanol | Room Temperature | 30 min | 93% | cdnsciencepub.com |
| 2-Amino-6-chloropurine | Sodium Methoxide | Methanol | 80°C (reflux) | 2 days | 97% | bunri-u.ac.jp |
| 6-Chloropurine | Sodium Hydroxide | Methanol-Water | Room Temperature | 15 min | - | cdnsciencepub.com |
Formation of Side Products and Purification Strategies
While the synthesis of this compound from 6-chloropurine is generally clean, the formation of side products can occur, necessitating effective purification strategies. nih.gov In some purine synthesis procedures, minor dimeric products have been isolated. mdpi.com The choice of protecting groups and catalysts can also influence the formation of byproducts. For example, during the protection of the NH group of 6-chloropurine, using acetyl chloride can lead to an N-acetyl derivative as a side product. nih.govmdpi.com In contrast, pyridinium-p-toluenesulfonate (PPTS) catalyzed tetrahydropyranyl (THP) protection of 6-chloropurine is a cleaner reaction with no major side products. nih.govmdpi.com
When side products do form, purification is typically achieved through column chromatography. bunri-u.ac.jp For instance, after the synthesis of 2-amino-6-methoxypurine, the residue was purified by silica (B1680970) gel column chromatography. bunri-u.ac.jp In some cases, the use of Dowex 50W X 8 has been noted as a purification method, although it may not always be necessary. nih.gov
Chemo-Enzymatic Synthesis of this compound Derivatives
Chemo-enzymatic synthesis offers a powerful alternative to purely chemical methods, often providing higher selectivity and milder reaction conditions. This approach is particularly valuable for the synthesis of complex molecules like nucleoside derivatives of this compound.
Multi-Enzymatic Cascades in Nucleoside Synthesis
Multi-enzymatic cascades involve the sequential action of several enzymes in a one-pot reaction to build complex molecules from simpler precursors. mdpi.com This strategy mimics the efficiency of metabolic pathways found in nature. mdpi.com For nucleoside synthesis, these cascades can transform a simple pentose (B10789219) sugar into a valuable nucleoside analog. nih.gov This approach is advantageous as it avoids the isolation of intermediates, which can be unstable or difficult to handle, and often proceeds with high stereo- and regioselectivity. mdpi.com
A prominent multi-enzymatic cascade for the synthesis of modified nucleosides involves three key enzymes: ribokinase (RK), phosphopentomutase (PPM), and nucleoside phosphorylase (NP). nih.govresearchgate.netmdpi.com
The pathway proceeds as follows:
Ribokinase (RK) : This enzyme catalyzes the phosphorylation of a pentose sugar, such as D-ribose, at the 5'-hydroxyl group, using ATP as the phosphate (B84403) donor. mdpi.com This initial step activates the sugar for the subsequent enzymatic transformations.
Phosphopentomutase (PPM) : PPM then catalyzes the reversible isomerization of the resulting 5-phosphate pentose to the corresponding 1-α-phosphate. nih.gov This is a crucial step as the 1-α-phosphate is the substrate for the next enzyme in the cascade.
Nucleoside Phosphorylase (NP) : Finally, a nucleoside phosphorylase, typically a purine nucleoside phosphorylase (PNP), catalyzes the formation of the glycosidic bond between the activated sugar (1-α-phosphate) and a purine base, such as a derivative of this compound, to form the target nucleoside. nih.govmdpi.com
This three-enzyme cascade has been successfully employed for the synthesis of various modified nucleosides. mdpi.com For the first time, the D-arabinosides of 2-chloro-6-methoxypurine (B2425465) and 2-fluoro-6-methoxypurine were synthesized using a mesophilic cascade of these enzymes. mdpi.comresearchgate.netnih.gov Comparative studies have been conducted on both mesophilic and thermophilic enzyme cascades, showing that enzymes from organisms like Escherichia coli (mesophilic) can provide higher rates of product formation and higher content of the target products compared to their thermophilic counterparts under certain conditions. mdpi.comresearchgate.net
| Enzyme | EC Number | Function in the Cascade | Reference |
|---|---|---|---|
| Ribokinase | 2.7.1.15 | Phosphorylates the pentose sugar at the 5'-hydroxyl group. | mdpi.com |
| Phosphopentomutase | 5.4.2.7 | Isomerizes the 5-phosphate pentose to the 1-α-phosphate pentose. | mdpi.com |
| Nucleoside Phosphorylase | 2.4.2.1 | Forms the glycosidic bond between the activated sugar and the purine base. | mdpi.com |
Application to Modified Nucleosides, including D-Arabinofuranosides of 2-chloro-6-methoxypurine and 2-fluoro-6-methoxypurine
The synthesis of modified nucleosides is a cornerstone of medicinal chemistry, and this compound serves as a valuable precursor in these processes. A notable application is the creation of D-arabinofuranoside derivatives. For the first time, the D-arabinofuranosides of 2-chloro-6-methoxypurine and 2-fluoro-6-methoxypurine were synthesized utilizing a mesophilic enzymatic cascade. fao.orgmdpi.comresearchgate.netnih.gov This chemo-enzymatic approach highlights the utility of multi-enzyme systems in producing complex nucleoside analogues. fao.orgmdpi.com The synthesis of these specific arabinosides, along with related compounds like 2-chloro-6-O-methyl-(9-β-D-arabinofuranosyl)guanine (Cl-Nelarabine) and 2-fluoro-6-O-methyl-(9-β-D-arabinofuranosyl)guanine (F-Nelarabine), has been accomplished through enzymatic transglycosylation with recombinant E. coli nucleoside phosphorylases. mdpi.com
Role of Purine Nucleoside Phosphorylases (PNPs) in Transglycosylation Reactions
Purine nucleoside phosphorylases (PNPs) are instrumental enzymes in the synthesis of this compound derivatives. researchgate.net These enzymes catalyze the reversible phosphorolysis of the N-glycosidic bond in nucleosides, a process that can be harnessed for transglycosylation reactions. nih.govresearchgate.net In these reactions, the sugar moiety from a donor nucleoside is transferred to a purine base acceptor, such as a this compound derivative. nih.govmdpi.com This enzymatic method is often preferred over chemical synthesis due to its high regio- and stereoselectivity. researchgate.netresearchgate.net PNPs from various bacterial sources, including Escherichia coli and Aeromonas hydrophila, have been successfully employed for the synthesis of a wide array of purine nucleosides. mdpi.comresearchgate.netresearchgate.net
The efficiency of PNP-catalyzed transglycosylation allows for the production of nucleoside analogues that are valuable for research and therapeutic development. ucm.es For instance, the combination of PNPs with other enzymes in multi-enzymatic cascades enables the synthesis of complex molecules from simple starting materials like D-pentoses. fao.orgmdpi.com
Substrate Specificity and Conversion Rate Optimization
The success of enzymatic synthesis heavily relies on the substrate specificity of the chosen enzyme and the optimization of reaction conditions to maximize the conversion rate. Purine nucleoside phosphorylases exhibit broad substrate specificity, accepting a variety of modified purine bases as substrates. researchgate.netucm.es For example, PNPs from both mesophilic and thermophilic bacteria have been shown to interact with natural nucleosides and modified arabinofuranoside analogues. ucm.es
Research has demonstrated that PNPs can catalyze the transfer of a ribofuranosyl moiety to a library of 6-substituted purines with moderate to high conversion rates. researchgate.net The optimization of transglycosylation reactions often involves adjusting parameters such as the concentration of the glycosyl-donor and phosphate. mdpi.com Studies have shown that using an excess of the sugar moiety donor and a lack of phosphate in the reaction mixture can increase the yield of the desired nucleoside product. mdpi.com Furthermore, the choice of the purine base acceptor can significantly influence the reaction outcome. For instance, some N6-substituted purine derivatives are well-tolerated by PNPs, leading to efficient synthesis of the corresponding nucleosides. mdpi.com
Comparison of Mesophilic and Thermophilic Enzyme Systems
A comparative analysis of mesophilic and thermophilic enzyme systems reveals distinct advantages and limitations for the synthesis of modified nucleosides. fao.orgmdpi.com Mesophilic enzymes, such as those from E. coli, typically operate at moderate temperatures (e.g., 50 °C), while thermophilic enzymes, from organisms like Thermus thermophilus, function at higher temperatures (e.g., 80 °C). fao.orgmdpi.com
One study compared a multi-enzymatic cascade involving ribokinase, phosphopentomutase, and nucleoside phosphorylase from both mesophilic and thermophilic sources for the synthesis of various modified nucleosides. fao.orgmdpi.com The results indicated that while both systems could produce the desired products, the reaction rates and final product yields often differed significantly. fao.orgmdpi.com For instance, in the synthesis of 2-chloroadenine (B193299) nucleosides from different pentoses, the mesophilic enzymes generally showed higher efficiency in a shorter time frame. fao.orgmdpi.com However, for certain substrates, the thermophilic system provided better yields over a longer incubation period. fao.orgmdpi.com
Synthesis of Specific this compound Analogues for Research
N9-Alkylated Compounds
The synthesis of N9-alkylated this compound derivatives is a significant area of research, driven by the potential biological activities of these compounds. lookchem.comdaneshyari.com General procedures for the N9-alkylation of purines often involve the reaction of a purine, such as 6-chloropurine, with an appropriate alkylating agent in the presence of a base. lookchem.comdaneshyari.com The resulting N9-alkylated 6-chloropurine can then be converted to the corresponding this compound derivative. nih.gov
One study reported the synthesis of N9-substituted 6-aminopurines, where the synthesis started from 6-chloropurine. daneshyari.com This highlights a common strategy where the 6-chloro group serves as a versatile handle for introducing other functionalities, including the methoxy (B1213986) group. The synthesis of a series of acyclic unsaturated 2,6-substituted purines also involved the N9-alkylation of precursor purines, including this compound. nih.gov This research underscores the importance of N9-alkylation in generating diverse libraries of purine analogues for biological screening. nih.gov
Acyclic Unsaturated 2,6-Substituted Purines
Acyclic nucleoside analogues represent an important class of compounds with potential therapeutic applications. The synthesis of acyclic unsaturated 2,6-substituted purines, including those derived from this compound, has been explored for their cytotoxic activities. nih.govresearchgate.net In one study, a series of twenty-four such compounds were synthesized. nih.govresearchgate.net The synthetic strategy involved the reaction of various purine bases, including this compound, with linkers such as cis-1,4-dichlorobutene, trans-1,4-dichlorobutene, and 1,4-dichlorobutyne. nih.gov This approach allows for the introduction of an acyclic unsaturated chain at the N9 position of the purine ring. nih.gov
The selection of the purine base is crucial for modulating the properties of the final compound. This compound was chosen for its electron-donating nature, which can influence the biological activity of the resulting analogue. nih.gov The synthesized compounds were evaluated for their cytotoxic activity against a panel of human tumor cell lines, with some derivatives showing potent activity. nih.govresearchgate.net For example, N9-[(E)-2',3'-dibromo-4'-chloro-2'-butenyl-1'-yl]-6-methoxypurine exhibited significant cytotoxic effects. nih.govresearchgate.net This research demonstrates the potential of synthesizing novel acyclic unsaturated purine derivatives from this compound for the development of new anticancer agents.
6-(4-Methoxyphenyl)- and 6-(4-Fluorophenyl)-Purines
The synthesis of 6-(4-methoxyphenyl)- and 6-(4-fluorophenyl)-purines can be achieved through the Suzuki-Miyaura cross-coupling reaction. mdpi.com This method involves the reaction of a purine derivative, such as 9-(tetrahydropyran-2-yl)-6-chloropurine, with an appropriate phenylboronic acid. mdpi.com The selection of 6-(4-methoxy)phenyl- and 6-(4-fluoro)phenyl-substituted purines is intended to modify the properties of the purine base and enhance its lipophilicity. mdpi.com Research has indicated that ribonucleosides of 6-(4-methoxyphenyl)purine and 6-(4-fluorophenyl)purine exhibit notable cytostatic activity. mdpi.com
A general synthetic scheme for these compounds starts with the protection of the N9 position of 6-chloropurine, for example, with a tetrahydropyranyl (THP) group using pyridinium-p-toluenesulfonate (PPTS) as a catalyst. nih.gov The resulting 9-(tetrahydropyran-2-yl)-6-chloropurine then undergoes a Suzuki-Miyaura cross-coupling reaction with either 4-methoxyphenylboronic acid or 4-fluorophenylboronic acid to yield the desired 6-arylpurine derivative. mdpi.com
| Reactant 1 | Reactant 2 | Coupling Method | Product |
| 9-(Tetrahydropyran-2-yl)-6-chloropurine | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | 6-(4-Methoxyphenyl)-9-(tetrahydropyran-2-yl)purine |
| 9-(Tetrahydropyran-2-yl)-6-chloropurine | 4-Fluorophenylboronic acid | Suzuki-Miyaura | 6-(4-Fluorophenyl)-9-(tetrahydropyran-2-yl)purine |
6-Halogenopurine 3-N-Oxides
The synthesis and properties of 6-halogenopurine 3-N-oxides represent a specific area of purine chemistry. scispace.com The introduction of an N-oxide functionality at the 3-position of the purine ring alters the electronic properties and potential biological interactions of the molecule. The synthesis of these compounds typically involves the N-oxidation of a corresponding purine precursor.
2-Amino-6-(3-pyridyl)methoxypurine
2-Amino-6-(3-pyridyl)methoxypurine is a synthetic purine derivative characterized by an amino group at the 2-position and a (3-pyridyl)methoxy substituent at the 6-position. ontosight.ai This specific substitution pattern is designed to interact with biological targets by modifying properties such as solubility and stability. ontosight.ai Purine derivatives with such modifications are often explored for their potential as inhibitors of enzymes involved in critical cellular processes like DNA synthesis. ontosight.ai The synthesis of 2-amino-6-(substituted)purine derivatives can involve the reaction of a precursor like 2-amino-6-chloropurine with the desired alcohol in the presence of a base. A related synthesis involves heating 6-Chloro-9-(2,2-dimethyl-1,3-dioxan-5-ylmethoxy)-2-formamidopurine with sodium methoxide in methanol. prepchem.com
This compound Arabinoside and its Prodrugs
This compound arabinoside (9-beta-D-arabinofuranosyl-6-methoxy-9H-purine) has shown potent and selective activity against the varicella-zoster virus in vitro. nih.gov To improve its bioavailability, various di- and triester prodrugs have been synthesized and evaluated. nih.gov
The synthesis of these prodrugs involves the esterification of the hydroxyl groups on the arabinose sugar moiety. While triesters generally did not lead to significant improvements in bioavailability, diesters, particularly aliphatic diesters, showed markedly improved systemic availability. nih.gov This improvement is attributed to their higher aqueous solubilities and enhanced partition coefficients. nih.gov The 2',3'-diacetate ester of this compound arabinoside, in particular, demonstrated a favorable combination of high systemic availability and water solubility. nih.gov
| Prodrug Type | General Observation on Bioavailability | Example |
| Triesters | Failed to significantly enhance bioavailability (with exceptions) | 2',3',5'-Triacetate |
| Diesters (Aliphatic) | Significantly improved systemic availability | 2',3'-Diacetate |
| Diesters (Aromatic) | Did not significantly improve bioavailability |
6-Methoxy Purine-9-beta-D-(3'-deoxy-3'-fluoro)riboside
6-Methoxy purine-9-beta-D-(3'-deoxy-3'-fluoro)riboside is a purine nucleoside analogue with recognized antitumor activity. medchemexpress.com Its mechanism of action is associated with the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com
The synthesis of this class of compounds has been achieved through a versatile strategy. researchgate.net A key step involves the glycosylation of a purine base with a protected 3'-deoxy-3'-fluororibose intermediate. researchgate.net For instance, 6-methylpurine (B14201) can be synthesized from 6-chloropurine and subsequently glycosylated with a protected 3'-fluoro-sugar to yield the desired 3'-deoxy-3'-fluoro nucleoside. researchgate.netresearchgate.net
2-Chloro-6-methoxypurine Riboside (2-Chloro-6-O-methyl-inosine)
The synthesis of 2-Chloro-6-methoxypurine Riboside can be performed using enzymatic methods. nih.gov Specifically, D-arabinosides of 2-chloro-6-methoxypurine have been synthesized for the first time utilizing a mesophilic cascade of enzymes. nih.govsemanticscholar.org This biosynthetic approach offers a pathway to these modified nucleosides. researchgate.net A chemical synthesis route involves reacting 2,6-dichloropurine (B15474) with sodium methoxide in methanol. nih.gov
9-(2,3-dideoxy-3-fluoro-β-D-ribofuranosyl)-2-chloro-6-methoxypurine
The synthesis of 9-(2,3-dideoxy-3-fluoro-β-D-ribofuranosyl)-2-chloro-6-methoxypurine has been reported as part of studies on the biological evaluation of 2',3'-dideoxy-3'-fluororibofuranosyl purine nucleosides. tandfonline.com The synthesis involves a multi-step process starting from a suitably protected ribofuranose derivative. One reported synthesis involves the standard debenzoylation of a precursor with saturated methanolic ammonia, followed by chromatographic separation to yield the target compound. tandfonline.com
Iii. Biochemical and Pharmacological Research Applications
Cellular Uptake and Transport Mechanisms
The entry of 6-methoxypurine and its nucleoside analogs into cells is a prerequisite for their metabolic activation and pharmacological effects.
The cellular uptake of this compound arabinoside is mediated primarily by nucleoside transport systems. researchgate.netnih.gov Studies using human erythrocytes as a model have demonstrated that the influx of ara-M is a non-concentrative, saturable process, which is characteristic of facilitated diffusion via transporter proteins. researchgate.netnih.gov
The involvement of nucleoside transporters is further confirmed by inhibition studies. The influx of ara-M is inhibited by over 94% by known inhibitors of nucleoside transport, including nitrobenzylthioinosine, dipyridamole, and dilazep. researchgate.netnih.gov Furthermore, uptake is inhibited by other nucleosides but not by nucleobases, underscoring the specificity of the transport mechanism. nih.gov Kinetic studies have shown that this compound arabinoside acts as a competitive inhibitor of adenosine (B11128) influx, and conversely, adenosine competitively inhibits the influx of ara-M, suggesting they compete for the same transport protein. nih.gov
Table 2: Characteristics of this compound Arabinoside Cellular Transport
| Characteristic | Finding | Reference |
| Transport Mechanism | Primarily via nucleoside transporters; non-concentrative and saturable. | researchgate.netnih.govnih.gov |
| Kinetic Parameter (Km) | 106 +/- 2 µM (in human erythrocytes) | researchgate.netnih.gov |
| Inhibition by Transport Inhibitors | >94% inhibition by nitrobenzylthioinosine, dipyridamole, and dilazep. | nih.gov |
| Competitive Inhibition | Competitively inhibits adenosine influx (Ki = 129 +/- 10 µM). | nih.gov |
| Inhibition by Adenosine | Adenosine competitively inhibits ara-M influx (Ki = 134 +/- 9 µM). | nih.gov |
Non-facilitated Diffusion Mechanisms
Non-facilitated diffusion, also known as simple or passive diffusion, is a transport mechanism where substances cross biological membranes without the aid of a transport protein. tripod.comlibretexts.org This process is driven by the concentration gradient, moving substances from an area of higher concentration to one of lower concentration, and does not require cellular energy. tripod.comuoanbar.edu.iq The rate of diffusion is typically slow and linearly dependent on the solute's concentration. tripod.comresearchgate.net
While the transport of this compound and its arabinoside derivative generally relies on carrier-mediated systems, research has identified related compounds that utilize non-facilitated diffusion. A notable example is the 2'-O-valerate prodrug of this compound arabinoside, known as 170U88. nih.govnih.gov Studies using a human erythrocyte model demonstrated that the influx of 170U88 occurs by means of non-facilitated diffusion. researchgate.netnih.gov
Key research findings that characterize the non-facilitated diffusion of this prodrug include:
Linear Concentration Dependence: The influx of 170U88 was found to be directly and linearly dependent on its concentration. researchgate.netnih.gov
Lack of Inhibition: Unlike carrier-mediated transport, the uptake of 170U88 was not inhibited by nucleobases, nucleosides, or specific inhibitors of nucleoside transport. researchgate.netnih.govnih.gov This lack of competition for transport pathways is a hallmark of non-facilitated diffusion.
These findings highlight that while the primary compound, this compound arabinoside, requires a transporter, its lipophilic valerate (B167501) prodrug is capable of crossing the cell membrane passively. nih.govnih.gov
Inhibition of Transport by Nucleosides and Nucleobases
The transport of this compound and its derivatives can be significantly influenced by the presence of other nucleosides and nucleobases, which can compete for the same transport proteins.
Research on this compound arabinoside in human erythrocytes shows that its influx is inhibited by other nucleosides but not by nucleobases. nih.govnih.gov This indicates that it shares a transport pathway with endogenous nucleosides. The relationship with adenosine, in particular, has been characterized as one of mutual competitive inhibition. researchgate.netnih.gov this compound arabinoside acts as a competitive inhibitor of adenosine influx, and conversely, adenosine competitively inhibits the influx of this compound arabinoside. researchgate.netnih.gov
Table 1: Competitive Inhibition Between this compound Arabinoside and Adenosine
| Compound | Parameter | Value (µM) | Reference |
|---|---|---|---|
| This compound Arabinoside | Km (for its own influx) | 106 ± 2 | nih.gov |
| Ki (inhibiting adenosine influx) | 129 ± 10 | nih.gov | |
| Adenosine | Km (for its own influx) | 160 ± 9 | nih.gov |
Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum. Ki (inhibition constant) represents the concentration of a competitive inhibitor that doubles the apparent Km of the substrate.
Further studies on a specific nucleobase transporter from Trypanosoma cruzi (TcrNB1) have examined the affinity for this compound itself. researchgate.net These findings show that this compound has a high affinity for this transporter. researchgate.net The research also compared its inhibitory capacity with that of other related 6-substituted purine (B94841) nucleobases. researchgate.net
Table 2: Inhibitory Affinity of 6-Substituted Purine Nucleobases on a T. cruzi Transporter
| Inhibitor | Ki (µM) | Reference |
|---|---|---|
| This compound | 1.49 ± 0.02 | researchgate.net |
| 6-Mercaptopurine (B1684380) | 0.42 ± 0.02 | researchgate.net |
| 6-chloropurine (B14466) | 3.65 ± 0.24 | researchgate.net |
| Adenine (B156593) (6-aminopurine) | 3.73 ± 0.5 | researchgate.net |
Ki (inhibition constant) indicates the concentration required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity.
In the context of this compound arabinoside transport, specific inhibitors of nucleoside transport, such as nitrobenzylthioinosine, dipyridamole, and dilazep, have been shown to inhibit its influx by over 94% at a concentration of 10 µM, confirming its reliance on these protein channels for cellular entry. nih.govnih.gov
Iv. Medicinal Chemistry and Drug Discovery Research
Development of Anticancer Agents
In addition to antiviral applications, 6-methoxypurine has been investigated as a scaffold for the development of anticancer agents. chemimpex.com As a purine (B94841) analog, it has the potential to interfere with nucleic acid synthesis and induce apoptosis in cancer cells. The 6-methoxy group is considered for its electron-donating properties, which can alter the characteristics of the purine base. nih.gov
Derivatives of this compound have demonstrated cytotoxic activity against various human tumor cell lines. In one study, a series of twenty-four acyclic unsaturated 2,6-substituted purines were synthesized and screened for cytotoxic activity against the NCI-60 DTP human tumor cell line panel. nih.govresearchgate.net
Among the tested compounds, N⁹-[(E)-2',3'-dibromo-4'-chloro-2'-butenyl-1'-yl]-6-methoxypurine (compound 14 in the study) exhibited highly potent cytotoxic activity, with GI₅₀ (50% growth inhibition) values in the 1–5 µM range for most of the human tumor cell lines evaluated. nih.govresearchgate.net This highlights the potential of using the this compound core combined with specific N⁹-substituents to create potent anticancer agents. Other research has noted that 2-Amino-6-methoxypurine (B23567) arabinoside was selective for transformed T-cells over B-cells and showed in vivo efficacy against human T-cell tumors in immunodeficient mice. nih.gov
Cytotoxic Activity of N⁹-[(E)-2',3'-dibromo-4'-chloro-2'-butenyl-1'-yl]-6-methoxypurine
| Cancer Type | Cell Line | GI₅₀ (µM) |
|---|---|---|
| Leukemia | CCRF-CEM | 1.56 |
| MOLT-4 | 1.34 | |
| Non-Small Cell Lung Cancer | HOP-92 | 1.89 |
| NCI-H522 | 1.97 | |
| Colon Cancer | HCT-116 | 2.01 |
| CNS Cancer | SF-295 | 1.93 |
| Melanoma | UACC-62 | 1.79 |
| Ovarian Cancer | OVCAR-3 | 2.33 |
| Renal Cancer | 786-0 | 2.31 |
| Prostate Cancer | PC-3 | 2.06 |
| Breast Cancer | MCF7 | 2.51 |
This table presents the 50% growth inhibition (GI₅₀) values for a specific this compound derivative against a selection of human tumor cell lines from the NCI-60 panel. Data sourced from researchgate.net.
Targeting Indolent Lymphoid Malignancies
The therapeutic potential of purine analogues extends to the treatment of indolent lymphoid malignancies, a group of slow-growing cancers. nih.gov Research has explored the use of these compounds in various B-lymphoproliferative disorders. nih.gov Specifically, derivatives of this compound have been investigated for their activity in these cancers. targetmol.cn For instance, a phase II study involving nelarabine (B1678015), a prodrug of a this compound derivative, included patients with indolent B-cell lymphomas. pagepress.org Another purine analogue, fludarabine, is noted for its ability to induce apoptosis in lymphocytes, a mechanism particularly relevant to the pathology of indolent lymphoid malignancies. cancernetwork.com In a preliminary phase I trial, 2-amino-6-methoxypurine arabinoside (also known as compound 506U78) demonstrated responses in patients with B-lineage chronic lymphocytic leukemia (CLL). cancernetwork.com
Efficacy Against T-Cell Malignancies
A significant area of research for this compound derivatives is in the treatment of T-cell malignancies, which are often less responsive to standard chemotherapy compared to their B-cell counterparts. aacrjournals.org 2-Amino-6-methoxypurine arabinoside (nelarabine, 506U), a water-soluble prodrug, has demonstrated notable efficacy and selectivity against these cancers. aacrjournals.orgnih.gov Early studies showed that its active metabolite, ara-G, is effective against T-cell lines and fresh human T-leukemic cells. aacrjournals.orgnih.gov
The compound is selectively toxic to T-leukemic cells and has shown dose-dependent efficacy against human T-cell tumors in animal models. aacrjournals.orgnih.govcaymanchem.com This selectivity is a key advantage, offering a targeted approach to treatment. aacrjournals.org Clinical trials have confirmed its activity; a phase I study reported complete and partial remissions in adults with T-non-Hodgkin's lymphoma. cancernetwork.com Subsequently, nelarabine has been approved for the management of T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma in patients with refractory disease. pagepress.orgashpublications.org
| Malignancy Type | Study Phase | Key Finding | Source |
|---|---|---|---|
| Refractory T-Cell Malignancies | Phase II | Demonstrated significant single-drug activity in relapsed T-ALL/T-LBL. | ashpublications.org |
| Refractory Hematological Malignancies | Phase I | Showed more prominent responses in T-cell diseases, with a 15% complete response rate in adults. | pagepress.org |
| T-Non-Hodgkin's Lymphoma | Phase I | 1 complete response and 5 partial responses among 6 adult patients. | cancernetwork.com |
| Human T-Cell Tumors (in mice) | Preclinical | Demonstrated in vivo dose-dependent efficacy. | aacrjournals.orgnih.gov |
Mechanism of Action in Antitumor Activity
The antitumor activity of this compound and its derivatives is primarily achieved through their function as nucleoside analogs that disrupt DNA synthesis. libretexts.org The mechanism for its most studied prodrug, 2-amino-6-methoxypurine arabinoside (nelarabine), is well-documented. After administration, nelarabine is converted by the enzyme adenosine (B11128) deaminase into guanine (B1146940) arabinoside (ara-G). pagepress.orgaacrjournals.orgnih.gov This conversion is crucial, as ara-G is the active cytotoxic agent.
Once formed, ara-G is phosphorylated within the cell to its triphosphate form, ara-GTP. pagepress.org This active metabolite then competes with natural deoxynucleotides for incorporation into DNA. The integration of ara-GTP into a growing DNA strand results in the termination of DNA chain elongation, thereby halting DNA replication and leading to cell death. pagepress.org This process of being incorporated into nucleic acids causes faulty replication processes, which ultimately induces apoptosis and inhibits cancer cell proliferation. In contrast to some other purine analogues like 6-mercaptopurine (B1684380), which can act by inhibiting purine biosynthesis, the primary mechanism for thiopurines like 6-thioguanine (B1684491) and for ara-G is direct incorporation into DNA. nih.gov
Biomarker Potential in Cancer Research
While this compound itself is not established as a direct biomarker, its mechanism of action and the activity of related compounds suggest potential avenues for biomarker development. Biomarkers are crucial for predicting treatment response and detecting cancer at earlier, more treatable stages. amegroups.orgwaocp.com
The efficacy of this compound derivatives that are prodrugs, such as nelarabine, is dependent on specific cellular enzymes. For example, the conversion of nelarabine to the active ara-G is catalyzed by adenosine deaminase. aacrjournals.orgnih.gov Therefore, the expression levels of this enzyme within tumor cells could potentially serve as a predictive biomarker for treatment response.
Furthermore, research on related thiopurines has shown that the status of DNA repair pathways can predict sensitivity. For instance, tumor cells with mutations in the BRCA1 or BRCA2 genes, which are key to DNA repair, have demonstrated increased sensitivity to 6-mercaptopurine. nih.gov This suggests that deficiencies in DNA repair mechanisms could be investigated as potential biomarkers for sensitivity to this compound and its derivatives, given their DNA-damaging mechanism of action.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. wikipedia.orgnih.gov These analyses help in designing more potent and selective drugs by identifying the key chemical features responsible for their effects. nih.gov For this compound and its derivatives, such studies have provided valuable insights into the structural requirements for anticancer and antiviral activity.
Impact of Substituent Patterns on Biological Activity
The biological activity of purine derivatives is significantly influenced by the nature and position of substituents on the purine ring. ontosight.aiunimi.it The 6-methoxy group itself was chosen for its electron-donating properties, a feature found in several purine derivatives with anticancer and antiviral activities. mdpi.com
Studies comparing different substitutions on the purine core highlight their impact on cytotoxicity. For example, a synthetic derivative featuring a 6-methoxy group, N9-[(E)-2',3'-dibromo-4'-chloro-2'-butenyl-1'-yl]-6-methoxypurine, was found to be highly active against a range of human cancer cell lines, including leukemia, melanoma, and breast cancer. mdpi.com In stark contrast, a similar compound where the 6-methoxy group was replaced with a 6-chlorine atom showed no cytotoxic activity. mdpi.com This demonstrates the critical role of the substituent at the 6-position. Modifications at other positions also modulate activity. The addition of an amino group at the 2-position, as seen in the nelarabine prodrug, is key to its selective action against T-cell malignancies. pagepress.orgnih.gov
| Compound Structure | Substituent at C6 | Substituent at C2 | Observed Activity | Source |
|---|---|---|---|---|
| N9-[(E)-2',3'-dibromo-4'-chloro-2'-butenyl-1'-yl]-6-methoxypurine | -OCH₃ (Methoxy) | -H | Highly potent cytotoxicity (GI50 2–3 µM in several cancer lines) | mdpi.com |
| N9-[(E)-2',3'-dibromo-4'-chloro-2'-butenyl-1'-yl]-6-chloropurine | -Cl (Chlorine) | -H | No cytotoxicity elicited | mdpi.com |
| 2-Amino-6-methoxypurine arabinoside (Nelarabine) | -OCH₃ (Methoxy) | -NH₂ (Amino) | Selective efficacy against T-cell malignancies | aacrjournals.orgnih.gov |
Correlation with Lipophilicity and Bioavailability
The bioavailability of a drug, which is its ability to be absorbed and used by the body, is strongly influenced by its physicochemical properties, particularly its lipophilicity (the ability to dissolve in fats or lipids) and aqueous solubility. nih.gov QSAR studies have been employed to model the relationship between these properties and the bioavailability of this compound derivatives.
Research on prodrugs of this compound arabinoside aimed to improve its unfavorable metabolic profile upon oral administration. nih.gov Various di- and triester prodrugs were synthesized and evaluated. The study found that simply increasing lipophilicity did not guarantee better bioavailability. Longer-chain aliphatic and aromatic triesters, which had increased lipophilicity and lower water solubility, generally failed to enhance systemic availability. nih.gov
Conversely, aliphatic diester prodrugs showed significantly improved bioavailability. nih.gov This was attributed to their enhanced partition coefficients and higher aqueous solubilities, indicating that an optimal balance between lipophilicity and solubility is necessary. nih.gov A QSAR analysis confirmed a parabolic correlation between lipophilicity (measured as logP) and bioavailability, where activity first increases with lipophilicity to an optimal point, after which further increases in lipophilicity lead to decreased bioavailability due to pharmacokinetic limitations like poor absorption or distribution.
Prodrug Design and Optimization
The development of prodrugs for this compound and its derivatives, such as this compound arabinoside, represents a critical strategy in medicinal chemistry to overcome inherent pharmacokinetic limitations. A prodrug is a biologically inert compound that undergoes metabolic conversion in the body to release the active drug. ebi.ac.ukmdpi.com This approach is particularly valuable for compounds like this compound arabinoside (ara-M), which, despite potent antiviral activity, suffers from poor oral bioavailability due to extensive presystemic metabolism. nih.gov The primary goals of creating prodrugs in this context are to improve physicochemical properties, enhance systemic delivery, and optimize the therapeutic potential of the parent compound. wuxiapptec.com
A significant challenge with this compound arabinoside is its unfavorable metabolic profile following oral administration, which limits its systemic availability. nih.govnih.gov Research indicates that after oral dosing in rats, the compound is heavily metabolized before it can reach systemic circulation, with adenosine deaminase playing a major role in its biotransformation. nih.govnih.gov To counter this, researchers have synthesized and evaluated various ester prodrugs to improve bioavailability. nih.gov
The strategy involved creating 2',3',5'-triesters and various diesters of this compound arabinoside. nih.gov The rationale was that by masking the polar hydroxyl groups of the arabinose sugar, the molecule's lipophilicity would increase, potentially improving its absorption. However, research revealed a complex relationship between lipophilicity, solubility, and bioavailability.
Long-chain aliphatic and aromatic triesters were found to have increased lipophilic partitioning (log P) but lower water solubility. nih.gov This combination did not lead to enhanced systemic bioavailability; in fact, it was often lower than that of the parent compound. nih.gov In contrast, diesters, particularly aliphatic diesters, demonstrated significantly improved systemic availability. nih.gov This success was attributed to a more favorable balance of higher aqueous solubilities and enhanced partition coefficients. nih.gov The 2',3'-diacetate ester of this compound arabinoside emerged as a particularly promising candidate, showing the best combination of high systemic availability and water solubility among the evaluated prodrugs. nih.gov
| Prodrug Type | Substituent Type | Key Physicochemical Properties | Observed Effect on Bioavailability | Reference |
|---|---|---|---|---|
| Triesters | Long-chain Aliphatic / Aromatic | Increased lipophilicity, lower water solubility | Generally failed to significantly enhance bioavailability | nih.gov |
| Triesters | Acetate (Triacetate) | Increased water solubility, slightly increased log P | 3-fold increase in systemic availability | nih.gov |
| Diesters | Aliphatic | Higher aqueous solubility and enhanced partition coefficients | Significantly improved systemic availability | nih.gov |
| Diesters | Aromatic | - | Did not significantly improve bioavailability |
Before a prodrug candidate can be considered for human trials, it must undergo extensive preclinical toxicity and safety assessments in animal models. These studies are designed to identify potential target organs for toxicity and establish a preliminary safety profile. oup.com For prodrugs of this compound derivatives, such as Nelarabine, preclinical toxicology studies were critical. fda.gov
Early research determined that common laboratory animals like rats, mice, and dogs were not suitable toxicological models for Nelarabine because they eliminated the active metabolite, 9-β-D-arabinofuranosylguanine (ara-G), much more rapidly than humans. fda.gov Consequently, the cynomolgus monkey was chosen for most of the non-clinical development and safety studies. fda.gov
In repeat-dose intravenous studies, monkeys receiving Nelarabine exhibited toxicities in rapidly proliferating tissues. fda.gov Microscopic damage was observed in the gastrointestinal tract, spleen, bone marrow, and thymus. fda.gov Hematologic effects were also prominent, with dose-dependent decreases in white blood cell and platelet counts. fda.gov Furthermore, elevations in liver enzymes (AST and ALT) and other blood chemistry markers like BUN and triglycerides were noted. fda.gov These findings are crucial for understanding the potential risks and for guiding the design of clinical trials.
| Prodrug | Animal Model | Study Type | Observed Non-Neurotoxic Effects | Reference |
|---|---|---|---|---|
| Nelarabine | Cynomolgus Monkey | Daily IV Dosing (30 days) | Microscopic damage in GI tract, spleen, marrow, and thymus. | fda.gov |
| Nelarabine | Cynomolgus Monkey | Daily IV Dosing (30 days) | Decreased white blood cell and platelet counts. | fda.gov |
| Nelarabine | Cynomolgus Monkey | Daily IV Dosing (30 days) | Increased AST and ALT (liver enzymes). | fda.gov |
| Nelarabine | Cynomolgus Monkey | Daily IV Dosing (30 days) | Increased BUN, triglycerides, and glucose. | fda.gov |
One of the most significant findings from the preclinical safety assessment of this compound-related prodrugs was the identification of severe, dose-dependent neurotoxicity. fda.govresearchgate.net This was a critical factor influencing the development pathway of these compounds. oup.com
In preclinical studies with Nelarabine, monkeys experienced profound neurotoxic effects. fda.gov Acute, high single doses (400 or 500 mg/kg) resulted in irreversible neurotoxicity that manifested as a deepening loss of consciousness within hours of administration. fda.gov This acute toxicity was distinct from the effects seen with chronic dosing. fda.gov In studies involving repeated daily administration, monkeys developed convulsions and other signs of neurotoxicity. fda.gov
Similar irreversible neurotoxicity was observed in the development of other nucleoside analogue antiviral candidates. For instance, the compound 170U88 caused irreversible damage to both the central and peripheral nervous systems in both rats and monkeys after 90 days of study. oup.com Histopathological examination revealed large vacuoles in the cerebellums of rats and degenerative changes in the long axons of the sciatic nerves in monkeys. oup.com The discovery of such severe and irreversible neurotoxicity led to the discontinuation of the development of 170U88. oup.com These findings underscore the critical importance of thorough neurotoxicity assessment in the preclinical phase, as such effects can represent a non-negotiable barrier to further drug development. fda.govresearchgate.net
| Compound | Animal Model | Dosing Regimen | Observed Neurotoxic Effects | Implication | Reference |
|---|---|---|---|---|---|
| Nelarabine | Cynomolgus Monkey | Single High Dose (400-500 mg/kg) | Irreversible neurotoxicity; deepening loss of consciousness. | Highlights acute dose-limiting toxicity. | fda.gov |
| Nelarabine | Cynomolgus Monkey | Daily Dosing (30 days) | Convulsions and other signs of neurotoxicity. | Demonstrates cumulative toxicity with chronic exposure. | fda.gov |
| 170U88 (Antiviral Candidate) | Rat | 90-Day Study | Irreversible CNS effects; large vacuoles in the cerebellum. | Led to discontinuation of development. | oup.com |
| 170U88 (Antiviral Candidate) | Monkey | 90-Day Study | Irreversible peripheral nervous system effects; degenerative alterations in sciatic nerves. | Led to discontinuation of development. | oup.com |
V. Advanced Research Techniques and Methodologies
Spectroscopic Analysis in Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of 6-Methoxypurine. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules like this compound. slideshare.netjchps.comresearchgate.net ¹H-NMR provides information about the chemical environment of hydrogen atoms (protons), while ¹³C-NMR details the carbon skeleton. mdpi.com
Low-temperature NMR studies have been particularly insightful, allowing for the observation of two distinct sets of signals for this compound at 213 K in a DMF-d7 solution. This indicates the presence of N7-H and N9-H tautomers, which at room temperature, coalesce into a single time-averaged signal. researchgate.net The analysis of chemical shifts and coupling constants in these low-temperature spectra provides critical data for understanding the tautomeric equilibrium of the molecule. researchgate.net The structural assignment is further confirmed by advanced NMR techniques like COSY, HMQC, and HMBC, which establish correlations between different nuclei within the molecule. mdpi.comipb.pt
Table 1: ¹H-NMR and ¹³C-NMR Data for this compound Tautomers at 213 K in DMF-d7 researchgate.net
| Nucleus | N9-H Tautomer (ppm) | N7-H Tautomer (ppm) |
| H-2 | 8.16 | 8.01 |
| H-8 | 8.42 | 8.83 |
| C-2 | 154.5 | 159.2 |
| C-4 | 153.9 | 158.0 |
| C-5 | 116.8 | 108.9 |
| C-6 | 161.2 | 160.7 |
| C-8 | 144.1 | 149.2 |
| OCH₃ | 4.09 | 4.14 |
This table is interactive. Click on the headers to sort the data.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture using liquid chromatography and then provides mass and structural information through mass spectrometry. researchgate.net For this compound and its derivatives, LC-MS is crucial for identification and quantification in complex biological matrices. asm.org The technique has been used to monitor the progress of biotransformation and to identify metabolites. nih.gov In studies of this compound derivatives, LC-MS/MS (tandem mass spectrometry) has been employed to confirm the structures of newly synthesized compounds. mdpi.com The mass spectrum of 2-amino-6-methoxypurine (B23567), a related compound, shows a precursor ion [M+H]+ at an m/z of 166.0723. nih.gov
Chromatographic Techniques for Isolation and Analysis
Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound and its related compounds from reaction mixtures and biological samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound and its derivatives. vwr.comavantorsciences.com Reversed-phase HPLC is commonly used to analyze biological samples for the presence of this compound arabinoside and its metabolites. asm.org The purity of this compound is often determined by HPLC, with some commercial sources guaranteeing a purity of ≥98.0%. vwr.comavantorsciences.com In research, HPLC is used to monitor the stability of the compound in aqueous solutions and to determine the radiochemical purity of labeled analogs used in metabolic studies. asm.org For instance, the radiochemical purity of [8-¹⁴C]ara-M, a derivative of this compound, was determined to be greater than 99.5% by HPLC. asm.org
In Vitro and In Vivo Research Models
To understand the biological activity and metabolic fate of this compound, researchers utilize both in vitro (in a controlled laboratory setting) and in vivo (in a living organism) models.
In vitro studies have demonstrated the potent anti-HIV activity of this compound in MT-2 cells and peripheral blood mononuclear cells (PBMCs). Other in vitro investigations have explored its anticancer potential in various cancer cell lines, where it has been shown to decrease cell viability. The compound and its derivatives are also studied in enzymatic assays, for example, using HIV-1 reverse transcriptase to understand their mechanism of action at a molecular level. oup.comnih.gov Complex in vitro models, such as 3D cell cultures and organ-on-a-chip systems, are emerging as valuable tools for creating more physiologically relevant environments for studying drug effects. isscr.orgeuropa.eu
In vivo research has been conducted in animal models, such as rats and monkeys, to investigate the pharmacokinetics and metabolism of this compound derivatives like this compound arabinoside. asm.org These studies are crucial for evaluating the suitability of a compound for further development as a therapeutic agent. oup.com For example, studies in rats and monkeys revealed that this compound arabinoside has poor oral bioavailability due to extensive presystemic metabolism. asm.org
Human Cell Line Assays (e.g., NCI-60 DTP Human Tumor Cell Line Screen)
The National Cancer Institute's (NCI) 60-cell line panel (NCI-60) is a pivotal tool for identifying and characterizing potential anticancer agents. wikipedia.org This diverse set of human tumor cell lines, representing various cancer types including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, and brain, is used to screen compounds for cytotoxic activity. wikipedia.org
Derivatives of this compound have been subjected to this screening process to evaluate their potential as anticancer agents. In one study, a series of twenty-four acyclic unsaturated 2,6-substituted purines were synthesized and tested for their cytotoxic effects against the NCI-60 panel at a concentration of 10 µM. mdpi.comresearchgate.net Among the tested compounds, N₉-[(E)-2',3'-dibromo-4'-chloro-2'-butenyl-1'-yl]-6-methoxypurine demonstrated particularly potent cytotoxic activity, with GI₅₀ (50% growth inhibition) values falling within the 1–5 µM range across most of the human tumor cell lines. mdpi.comnih.gov
Table 1: Cytotoxic Activity of a this compound Derivative
| Compound | Assay | Concentration | Results | Cell Lines |
|---|
Viral Susceptibility Assays
Viral susceptibility assays are essential for determining the efficacy of compounds against various viral pathogens. This compound and its nucleoside analogue, this compound arabinoside (ara-M), have been extensively studied for their antiviral properties.
Research has shown that ara-M is a potent and selective inhibitor of the varicella-zoster virus (VZV). nih.gov In vitro studies against eight different strains of VZV revealed that ara-M had 50% inhibitory concentrations (IC₅₀) ranging from 0.5 to 3 µM. nih.gov Notably, the compound exhibited high selectivity, as its ability to inhibit the growth of a variety of human cell lines was at least 30-fold less than its antiviral activity, with a 50% effective concentration greater than 100 µM. nih.gov The antiviral action of ara-M is dependent on its activation by the virus-encoded thymidine (B127349) kinase. nih.gov Further studies have indicated that this compound also shows significant activity against Human Immunodeficiency Virus (HIV), where it acts by inhibiting the reverse transcriptase enzyme.
Table 2: In Vitro Antiviral Activity of this compound Arabinoside (ara-M)
| Virus | Assay | IC₅₀ | Cell Line Growth Inhibition (EC₅₀) |
|---|
Animal Models (e.g., Rats, Monkeys, Immunodeficient Mice)
Animal models are indispensable for in vivo studies, providing critical data on a compound's pharmacokinetics, metabolism, and efficacy before it can be considered for human trials. oup.com The study of this compound arabinoside (ara-M) has utilized various animal models to understand its metabolic fate and disposition.
Pharmacokinetic studies have been conducted in Long Evans rats and cynomolgus monkeys. nih.gov In rats, orally administered ara-M was found to be well-absorbed but underwent extensive presystemic metabolism, with only 4% of the dose recovered as the unchanged drug in urine, compared to 40% after an intravenous dose. nih.gov The primary metabolites identified were hypoxanthine (B114508) arabinoside (ara-H), hypoxanthine, xanthine, uric acid, and allantoin. nih.gov The major biotransformation pathway was found to be mediated by adenosine (B11128) deaminase. nih.gov
In cynomolgus monkeys, intravenously or orally administered ara-M was also extensively metabolized to ara-H. nih.gov The elimination half-life of intravenously administered ara-M was 29 minutes in rats and 45 minutes in monkeys. nih.gov These studies highlighted the poor oral bioavailability of ara-M due to significant first-pass metabolism. nih.gov
Table 3: Pharmacokinetic Parameters of this compound Arabinoside (ara-M) in Animal Models
| Species | Administration Route | Key Findings | Elimination Half-life (IV) |
|---|---|---|---|
| Long Evans Rat | Oral, Intravenous | Extensive presystemic metabolism; Poor oral bioavailability (4% unchanged in urine after oral dose vs. 40% after IV). | 29 minutes |
Human Erythrocyte Model for Transport Studies
The human erythrocyte (red blood cell) model is a valuable tool for investigating the transport mechanisms of nucleosides and their analogues across cell membranes. Studies using this model have provided detailed insights into how this compound arabinoside (ara-M) enters cells.
The transport of ara-M into human erythrocytes occurs primarily through the facilitated diffusion nucleoside transport system. nih.govnih.gov This was determined through several key observations: the influx was a non-concentrative and saturable process with a Michaelis constant (Km) of 106 ± 2 µM. nih.gov Furthermore, the influx of ara-M was significantly inhibited (by over 94%) by known nucleoside transport inhibitors such as nitrobenzylthioinosine, dipyridamole, and dilazep. nih.gov The transport was also competitively inhibited by other nucleosides like adenosine, but not by nucleobases. nih.gov Specifically, ara-M acted as a competitive inhibitor of adenosine influx with an inhibition constant (Ki) of 129 ± 10 µM. nih.gov
Table 4: Transport Characteristics of this compound Arabinoside (ara-M) in Human Erythrocytes
| Parameter | Value | Description |
|---|---|---|
| Transport Mechanism | Nucleoside Transporter | Facilitated diffusion |
| Km | 106 ± 2 µM | Michaelis constant for influx, indicating a saturable process. |
| Ki (vs. Adenosine) | 129 ± 10 µM | Inhibition constant, showing competitive inhibition of adenosine transport. |
Vi. Future Research Directions and Therapeutic Innovations
Exploration of Novel 6-Methoxypurine Derivatives
The synthesis of novel derivatives based on the this compound scaffold is a primary strategy for discovering compounds with enhanced potency and selectivity. Researchers modify the purine (B94841) ring at various positions to alter its electronic properties, lipophilicity, and interaction with biological targets. nih.gov
One area of exploration involves creating 2,6-substituted purines. For instance, the 6-methoxy group can be retained for its electron-donating characteristics while other positions, like the N9, are modified with acyclic unsaturated linkers. nih.gov This approach has yielded derivatives with significant cytotoxic activity. In one study, a series of acyclic unsaturated 2,6-substituted purines were synthesized and evaluated for their effect on human tumor cell lines. researchgate.net Among these, specific compounds demonstrated potent cytotoxicity, with GI50 values in the low micromolar range for many of the cell lines tested. nih.govresearchgate.net For example, the derivative N9-[(E)-2',3'-dibromo-4'-chloro-2'-butenyl-1'-yl]-6-methoxypurine showed notable cytotoxic activity. researchgate.net
Another strategy is the substitution at the 6-position itself. The creation of 6-(4-methoxyphenyl)purine introduces an aromatic group, which significantly alters the molecule's properties compared to the parent this compound. This particular derivative has been noted for its cytotoxic effects in cancer cell lines.
Furthermore, the conversion of the this compound base into its nucleoside analogue, this compound arabinoside (ara-M), has been a fruitful avenue, particularly in antiviral research. nih.gov This derivative is a potent inhibitor of the Varicella-Zoster virus. nih.gov The success of nucleoside analogues has also inspired the development of prodrugs, such as 2-amino-6-methoxypurine (B23567) arabinoside (nelarabine), a water-soluble prodrug of ara-G. nih.govnih.gov Nelarabine (B1678015) was designed to improve clinical utility and has shown efficacy against T-cell malignancies. nih.gov
| Derivative Name | Modification | Reported Bioactivity | Source(s) |
| N9-[(E)-2',3'-dibromo-4'-chloro-2'-butenyl-1'-yl]-6-methoxypurine | N9-alkylation with a dibromo-chloro-butenyl group | Potent cytotoxic activity (GI50 in 1–5 µM range) | nih.govresearchgate.net |
| 6-(4-Methoxyphenyl)purine | Substitution of methoxy (B1213986) with a 4-methoxyphenyl (B3050149) group | Cytotoxic agent in cancer cell lines | |
| This compound arabinoside (ara-M) | Conversion to an arabinose nucleoside | Potent inhibitor of Varicella-Zoster virus | nih.gov |
| 2-Amino-6-methoxypurine arabinoside (Nelarabine) | Addition of an amino group at C2 and conversion to an arabinose nucleoside (prodrug of ara-G) | Efficacy against T-cell malignancies | nih.govnih.gov |
Advanced Understanding of Mechanism of Action and Resistance
A deeper comprehension of how this compound and its derivatives exert their effects and how cancer cells evade them is critical for optimizing their use and designing new agents. The primary mechanism of action for purine analogues involves their role as antimetabolites. core.ac.ukdrugbank.com After cellular uptake, they are converted into their active nucleotide forms, which then interfere with nucleic acid synthesis in several ways. chemicalbook.comnih.gov These include the inhibition of de novo purine biosynthesis, preventing the formation of essential precursors for DNA and RNA, and fraudulent incorporation into DNA and RNA, which disrupts their function and can trigger cell death. drugbank.comchemicalbook.comnih.gov
For example, the active metabolites of the related compound 6-mercaptopurine (B1684380) (6-MP) inhibit key enzymes in the purine synthesis pathway, such as 5-phosphoribosylpyrophosphate amidotransferase. chemicalbook.com The cytotoxicity of 6-MP has been linked to its incorporation into DNA during the S phase, leading to DNA deformation. chemicalbook.com In the case of this compound arabinoside (ara-M), its mechanism is highly selective. The compound is preferentially taken up and phosphorylated in cells infected with the Varicella-Zoster virus, which is dependent on the virus-encoded thymidine (B127349) kinase. nih.gov This leads to high concentrations of the active metabolite, ara-ATP, specifically in infected cells, where it acts as a DNA polymerase inhibitor. nih.gov
Resistance to purine analogues is a significant clinical challenge. tubitak.gov.tr Several mechanisms have been identified:
Decreased Activation: The conversion of the prodrug into its active form can be impaired. For instance, resistance to 6-MP can arise from decreased activity of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is necessary for its initial activation. chemicalbook.com
Increased Inactivation: Cells can increase the activity of enzymes that degrade the drug. Resistance to 6-MP has been linked to increased levels of alkaline phosphatase, which dephosphorylates the active mononucleotide metabolite. chemicalbook.com The enzyme thiopurine methyltransferase (TPMT) also inactivates these drugs through methylation. nih.gov
Altered Drug Transport: Cancer cells can reduce drug accumulation by increasing its efflux. Overexpression of P-glycoprotein, a drug efflux pump, has been shown to confer acquired resistance to 6-MP in chronic myeloid leukemia cells. nih.gov
Future research aims to dissect these pathways further using advanced molecular techniques to identify new targets for intervention and to develop biomarkers that can predict patient response or resistance.
Targeted Drug Delivery Systems
To enhance therapeutic efficacy while minimizing systemic toxicity, researchers are developing targeted drug delivery systems. jns.edu.af These systems aim to concentrate the therapeutic agent at the site of disease. jns.edu.af For purine analogues like this compound, this is a particularly promising strategy. nih.gov
Nanoparticle-based systems are a major focus. nih.gov Carriers such as polymeric nanoparticles can encapsulate drugs, protecting them from premature degradation and controlling their release. nih.gov For example, encapsulating purine thioglycoside analogues into chitosan (B1678972) nanoparticles has been explored as a method to improve anticancer activity. dovepress.comscienceopen.com Polymer-based nanoparticles have been successfully used for other purine analogues like 6-mercaptopurine and 6-thioguanine (B1684491), demonstrating an ability to reduce toxic effects and improve therapeutic outcomes in preclinical models. nih.gov
Another innovative approach is gene-directed enzyme prodrug therapy (GDEPT). nih.gov This strategy involves delivering a gene encoding a non-human enzyme to tumor cells, which then selectively converts a non-toxic prodrug into a potent cytotoxic agent. Attenuated Salmonella bacteria have been engineered as vectors to carry the Escherichia coli purine nucleoside phosphorylase (ePNP) gene specifically to tumors. nih.govsemanticscholar.org Once the bacteria have colonized the tumor, a prodrug like this compound 2'-deoxyriboside (MoPdR) can be administered. nih.gov The ePNP enzyme expressed within the tumor converts MoPdR into the toxic methoxypurine, leading to localized cancer cell death. nih.govsemanticscholar.org This approach has shown significant inhibition of tumor growth and prolonged survival in murine cancer models. nih.gov Viral vectors are also being explored for similar targeted delivery strategies. google.com
| Delivery System | Approach | Mechanism | Application Example | Source(s) |
| Chitosan Nanoparticles | Nanocarrier Encapsulation | Encapsulation of a purine thioglycoside analog to potentially enhance its anticancer activity and serve as a drug delivery system. | Encapsulation of a novel purine thioglycoside analog for activity against breast and liver cancer cell lines. | dovepress.comscienceopen.com |
| PLGA Nanoparticles | Nanocarrier Encapsulation | Encapsulation of purine analogs to improve pharmacokinetic properties and reduce toxicity. | Used as carriers for 6-mercaptopurine and 6-thioguanine in anticancer research. | nih.gov |
| Salmonella Typhimurium Vector | Gene-Directed Enzyme Prodrug Therapy (GDEPT) | Engineered bacteria deliver the E. coli ePNP gene to tumors. The enzyme activates the prodrug this compound 2'-deoxyriboside (MoPdR) into a cytotoxic agent. | Inhibition of tumor growth in a murine mammary carcinoma model. | nih.govnih.govdovepress.com |
Combination Therapies
Combining therapeutic agents that target different cellular pathways is a cornerstone of modern cancer treatment, designed to achieve synergistic effects and overcome drug resistance. oncotarget.com this compound and its derivatives are being investigated as components of such combination regimens. A better understanding of their mechanisms can aid in the rational design of synergistic combinations with drugs that have complementary modes of action. core.ac.uk
Clinical trials have already incorporated this strategy. For example, nelarabine (the 2-amino-6-methoxypurine arabinoside prodrug) is studied in combination with a cocktail of other chemotherapy drugs—including cyclophosphamide, cytarabine, and mercaptopurine—for treating T-cell acute lymphoblastic leukemia and lymphoblastic lymphoma. mycancergenome.org The rationale is that attacking the cancer cells through multiple, distinct mechanisms can lead to more effective tumor cell killing and reduce the likelihood of resistance emerging. mycancergenome.org
Research has also explored combining purine analogues with natural compounds. Sulforaphane, a phytochemical found in cruciferous vegetables, has been shown to enhance the efficacy of other chemotherapeutic agents by modulating drug sensitivity and inducing cell cycle arrest. frontiersin.org In prostate cancer research, combining natural products with conventional anticancer drugs like docetaxel (B913) or enzalutamide (B1683756) has demonstrated synergistic effects, suggesting a promising avenue for future development. frontiersin.org The combination of a purine analogue with such compounds could potentially lead to enhanced therapeutic outcomes with reduced toxicity.
Q & A
Q. What are the emerging applications of this compound in non-antiviral research?
- Methodological Answer : Recent studies explore:
- Cancer epigenetics : As a hypomethylating agent, combine with DNA methyltransferase inhibitors (e.g., decitabine) to reactivate tumor suppressor genes .
- Neuroprotection : Assess purine salvage pathway modulation in models of ischemic stroke (measure ATP/ADP ratios via LC-MS) .
- Chemical biology : Use as a photoaffinity probe (via nitrobenzyl modifications) to map purine-binding proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
